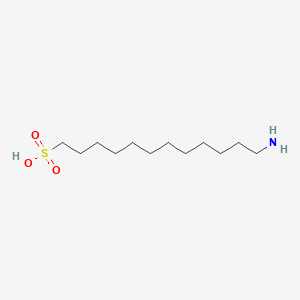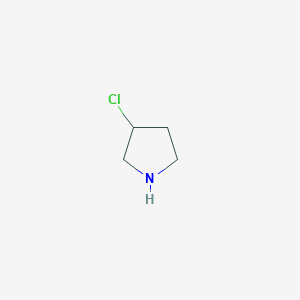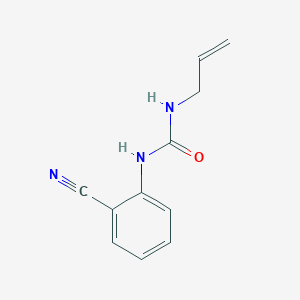
1-Allyl-3-(2-cyanophenyl)urea
Vue d'ensemble
Description
“1-Allyl-3-(2-cyanophenyl)urea” is a chemical compound with the molecular formula C11H11N3O . It is also known by its IUPAC name "1-(2-cyanophenyl)-3-prop-2-enylurea".
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 201.225 Da and the monoisotopic mass is 201.090210 Da .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Urea and Its Derivatives in Biosensing
Urea and its derivatives are pivotal in the development of biosensors for detecting and quantifying urea concentration in various biological and environmental samples. These biosensors utilize urease enzyme as a bioreceptor element, with advancements in incorporating different nanoparticles and conducting polymers to enhance their performance and sensitivity. The significance of urea detection spans across medical diagnostics, environmental monitoring, and agricultural applications, suggesting a potential interest in exploring 1-Allyl-3-(2-cyanophenyl)urea within these contexts (Botewad et al., 2021).
Urease Inhibitors in Medical Applications
Research on urease inhibitors highlights their potential in treating infections and disorders associated with excessive urea or urease activity. For example, specific urea derivatives have been identified as potent urease inhibitors with applications in combating gastric and urinary tract infections caused by urease-producing pathogens. This suggests a possible research direction for this compound as a novel urease inhibitor with therapeutic applications (Kosikowska & Berlicki, 2011).
Hydrogen Storage and Energy Supply
Urea has been explored as a hydrogen carrier for fuel cells, offering a sustainable and safe energy supply. This research avenue opens up the possibility of investigating this compound in the context of energy storage and hydrogen release, given its unique structural properties that could influence hydrogen storage capacity and release kinetics (Rollinson et al., 2011).
Urea in Agriculture and Environmental Management
The role of urea and its metabolism in agriculture, particularly in relation to nitrogen fertilization, has been extensively studied. Urea derivatives can influence soil fertility, nitrogen release patterns, and environmental impact. Given the importance of urea in these contexts, research on this compound could explore its utility as a novel fertilizer with optimized nitrogen release profiles or as an environmental remediation agent (Jin et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-cyanophenyl)-3-prop-2-enylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-7-13-11(15)14-10-6-4-3-5-9(10)8-12/h2-6H,1,7H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSRDJXDMRTCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558271 | |
| Record name | N-(2-Cyanophenyl)-N'-prop-2-en-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122372-27-4 | |
| Record name | N-(2-Cyanophenyl)-N'-prop-2-en-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)
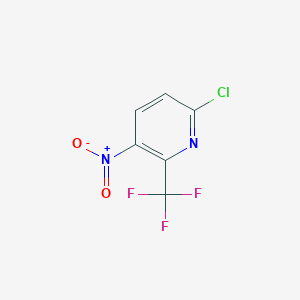

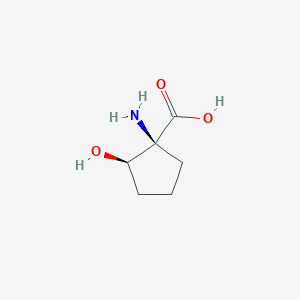
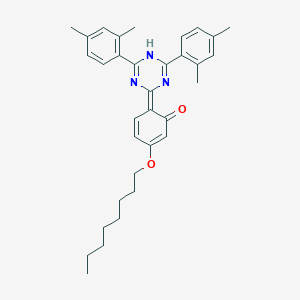
![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)



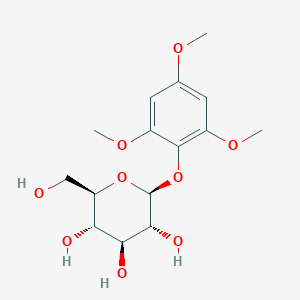
![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)

